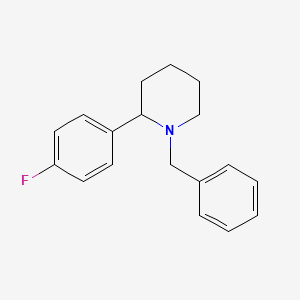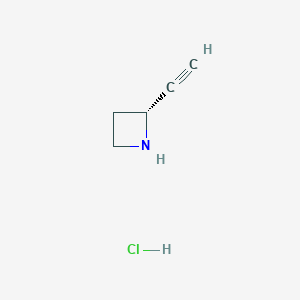
(R)-2-Ethynylazetidinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Ethynylazetidinehydrochloride is a chemical compound known for its unique structure and potential applications in various fields. It is a derivative of azetidine, a four-membered nitrogen-containing ring, with an ethynyl group attached to the second carbon atom. The hydrochloride salt form enhances its stability and solubility, making it suitable for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Ethynylazetidinehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable azetidine derivative.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of ®-2-Ethynylazetidinehydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions: ®-2-Ethynylazetidinehydrochloride can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated azetidine derivatives.
Applications De Recherche Scientifique
®-2-Ethynylazetidinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ®-2-Ethynylazetidinehydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to the desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
(S)-2-Ethynylazetidinehydrochloride: The enantiomer of ®-2-Ethynylazetidinehydrochloride with similar chemical properties but different biological activity.
2-Ethynylpyrrolidinehydrochloride: A five-membered ring analog with different reactivity and applications.
2-Ethynylpiperidinehydrochloride: A six-membered ring analog with distinct chemical and biological properties.
Uniqueness: ®-2-Ethynylazetidinehydrochloride is unique due to its four-membered ring structure, which imparts specific reactivity and stability. Its enantiomeric purity also plays a crucial role in its biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C5H8ClN |
|---|---|
Poids moléculaire |
117.58 g/mol |
Nom IUPAC |
(2R)-2-ethynylazetidine;hydrochloride |
InChI |
InChI=1S/C5H7N.ClH/c1-2-5-3-4-6-5;/h1,5-6H,3-4H2;1H/t5-;/m0./s1 |
Clé InChI |
HSUQISAQVNWGLF-JEDNCBNOSA-N |
SMILES isomérique |
C#C[C@H]1CCN1.Cl |
SMILES canonique |
C#CC1CCN1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


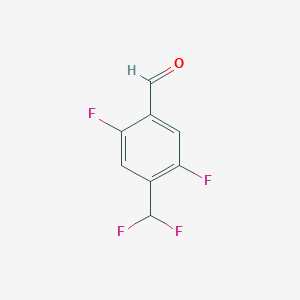
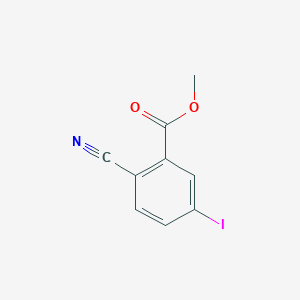
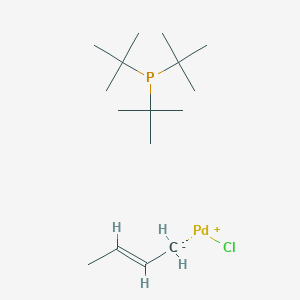
![3-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B13013931.png)
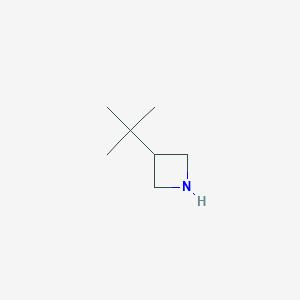
![tert-Butyl 4-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13013935.png)
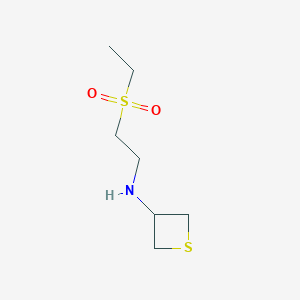
![1-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole-2-carbaldehyde](/img/structure/B13013948.png)
![5-Fluorofuro[2,3-b]pyridin-3(2H)-one](/img/structure/B13013956.png)
![Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B13013967.png)
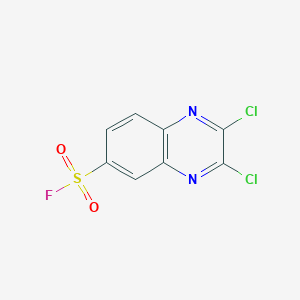
![(3aS,4S,6S,6aR)-6-[2-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13013979.png)

